1-Bromo-2-chloro-4-methoxy-5-nitrobenzene
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Overview
Description
1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is a multi-substituted benzene derivative that is not directly studied in the provided papers. However, the papers do provide insights into the behavior of similar compounds, which can be used to infer some properties and reactivities of the compound . The papers discuss various benzene derivatives with substituents such as bromo, chloro, methoxy, and nitro groups, which are relevant to the compound of interest .
Synthesis Analysis
The synthesis of similar compounds, such as 1-bromo-2,4-dinitrobenzene, has been achieved through nitration of bromobenzene in water, yielding a high purity product . This suggests that a similar approach could potentially be used for the synthesis of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene, with appropriate modifications to introduce the methoxy and chloro substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction, which revealed challenges in determining anisotropic displacement parameters, especially for the bromo derivative . This indicates that the molecular structure of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene could also present challenges in structural determination due to the presence of heavy atoms like bromine.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, showing that the radical anions of 1-bromo-4-nitrobenzene are reactive in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions . This suggests that the radical anion of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene might also exhibit interesting reactivity in such solvents. Additionally, the electrochemical behavior of halogenated nitrobenzenes has been explored, indicating potential electrosynthetic routes and reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their substituents. For instance, halogenated methoxybenzenes have been found in the marine troposphere, indicating their stability and persistence in the environment . The electronic structure of benzene derivatives grafted onto Si(111) surfaces has been studied, showing that the properties of these materials can be tailored by the type of substituent . This implies that the physical and chemical properties of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene would be significantly affected by its substituents, potentially altering its electron affinity and work function.
Scientific Research Applications
Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is used in organic synthesis . It can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid . It is also used in the preparation of 4-methoxy-2′-nitrodiphenyl ether, 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .
- Methods of Application: The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The outcomes of these reactions are the production of N-methyl-N-(2-nitro-phenyl)-anthranilic acid, 4-methoxy-2′-nitrodiphenyl ether, and 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .
Manufacturing of Therapeutic SGLT2 Inhibitors
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application: The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70kg/batch with the total yield of 24% .
- Results or Outcomes: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-chloro-4-methoxy-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOMPIIPEQKLRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649551 |
Source
|
Record name | 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-methoxy-5-nitrobenzene | |
CAS RN |
917562-21-1 |
Source
|
Record name | 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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